3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15703339
InChI: InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16)
SMILES:
Molecular Formula: C12H9N3O4
Molecular Weight: 259.22 g/mol

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide

CAS No.:

Cat. No.: VC15703339

Molecular Formula: C12H9N3O4

Molecular Weight: 259.22 g/mol

* For research use only. Not for human or veterinary use.

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide -

Specification

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
IUPAC Name 3-[(5-nitrofuran-2-yl)methylideneamino]benzamide
Standard InChI InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16)
Standard InChI Key WEWNWZLTYYBZTA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

Introduction

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. It features a nitro-substituted furyl group, which contributes to its potential biological activity. This compound is noted for its structural complexity and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis Steps:

  • Preparation of Starting Materials: Obtain 5-nitro-2-furaldehyde and the appropriate amine or amide.

  • Condensation Reaction: Combine the starting materials in a suitable solvent under acidic conditions to form the desired compound.

  • Purification: Use techniques such as recrystallization or chromatography to purify the product.

Chemical Reactions:

  • Hydrolysis: The compound may undergo hydrolysis under basic conditions, breaking the imine bond.

  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.

  • Complexation: It can form complexes with metals due to its nitrogen and oxygen atoms.

Potential Applications:

  • Antimicrobial Agents: Its unique structure may enhance its binding affinity to various proteins, making it a candidate for further pharmacological exploration.

  • Anticancer Research: The compound's ability to interact with biological targets could lead to new therapeutic pathways.

  • Pharmaceutical Development: It serves as a model for developing therapeutic agents with diverse biological activities.

Comparative Analysis with Similar Compounds

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide shares structural similarities with several other compounds that also feature nitro or furan groups. Here is a comparative analysis:

Compound NameStructureKey Features
5-Nitro-2-thiophenecarboxaldehydeContains a thiophene ring instead of furan; used in similar reactionsThiophene ring instead of furan
4-NitrophenylacetoneExhibits similar nitro group reactivity; used in organic synthesisNitro group reactivity
5-Nitrofuran-2-carboxylic acidShares the furan moiety; investigated for biological activitiesFuran moiety

Research Findings and Future Directions

Studies have shown that similar compounds can exhibit significant inhibitory effects on histone deacetylases, suggesting a potential pathway for therapeutic action. Molecular docking studies can provide insights into the binding affinity and mode of action of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide, potentially leading to the discovery of new therapeutic pathways.

Future Research Directions:

  • In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in biological systems.

  • Mechanism of Action: Investigating the detailed mechanism of action to understand how it interacts with biological targets.

  • Structural Modifications: Exploring structural modifications to enhance its biological activity and pharmacokinetic properties.

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